3-(2,5-Difluorophenyl)sulfanylpiperidine
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Overview
Description
3-(2,5-Difluorophenyl)sulfanylpiperidine is a chemical compound that features a piperidine ring substituted with a 2,5-difluorophenyl group and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)sulfanylpiperidine typically involves the reaction of 2,5-difluorobenzenethiol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)sulfanylpiperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)sulfanylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)sulfanylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atoms enhances its binding affinity and selectivity. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)sulfanylpiperidine: Similar structure but with different fluorine substitution pattern.
3-(2,6-Difluorophenyl)sulfanylpiperidine: Another isomer with fluorine atoms at different positions.
3-(2,5-Difluorophenyl)thio)piperidine: Similar compound with a thio group instead of a sulfanyl group
Uniqueness
3-(2,5-Difluorophenyl)sulfanylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a sulfanyl group provides a distinct combination of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13F2NS |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
XWLPUKXPTLTVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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